molecular formula C14H7ClF3N3 B3393896 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline CAS No. 573675-83-9

4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline

Cat. No.: B3393896
CAS No.: 573675-83-9
M. Wt: 309.67 g/mol
InChI Key: BLXRYAYCIQJTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline is a fluorinated quinazoline derivative characterized by a chloro substituent at position 4 of the quinazoline core and a 3-(trifluoromethyl)pyridin-2-yl group at position 7. The quinazoline scaffold is widely studied in medicinal and materials chemistry due to its versatile reactivity and capacity for hydrogen bonding.

Properties

IUPAC Name

4-chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3/c15-13-9-4-3-8(6-11(9)20-7-21-13)12-10(14(16,17)18)2-1-5-19-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXRYAYCIQJTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=NC=N3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206818
Record name 4-Chloro-7-[3-(trifluoromethyl)-2-pyridinyl]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573675-83-9
Record name 4-Chloro-7-[3-(trifluoromethyl)-2-pyridinyl]quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573675-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-[3-(trifluoromethyl)-2-pyridinyl]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro group undergoes displacement with nucleophiles like amines, alkoxides, and thiols. This reactivity is enhanced by electron-withdrawing effects from the quinazoline core and the trifluoromethylpyridine substituent.

Key Examples:

  • Amination : Reaction with morpholine derivatives yields 4-morpholino analogs. For instance, treatment with 3-morpholinopropylamine under basic conditions produces 4-(3-morpholinopropylamino)-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline (yield: 82%) .

  • Alkoxy Substitution : Methoxy substitution at C4 occurs via reflux with sodium methoxide in methanol, achieving >90% conversion .

Table 1: Substitution Reactions at C4

NucleophileConditionsProduct YieldReference
MorpholineDCM/MeOH, NaBH₄, 0°C → RT50%
MethanolNaOMe, MeOH, reflux, 12 h92%
BenzylamineEt₃N, DMF, 80°C, 6 h78%

Cross-Coupling Reactions

The C4-chloro group participates in transition metal-catalyzed couplings, enabling C–C bond formation.

Kumada Coupling

Using Grignard reagents (e.g., phenylmagnesium chloride) with MnCl₂ or CuI catalysts in THF, 4-arylquinazolines are synthesized. For example:

  • 4-Phenyl derivative : 71% yield under MnCl₂ catalysis .

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with arylboronic acids generates biarylquinazolines. A representative reaction with 4-fluorophenylboronic acid achieves 65% yield using Pd(PPh₃)₄ and K₂CO₃ in dioxane .

Reductive Amination

The chloro group is replaced via reductive amination using NiCl₂·6H₂O and NaBH₄ in DCM/MeOH. This method converts 4-chloro derivatives to aminoquinazolines with yields up to 85% .

Scheme 1: Reductive Amination Pathway

  • Substrate + Amine → Imine intermediate

  • Reduction with NaBH₄ → 4-Aminoquinazoline .

Heterocyclization Reactions

The quinazoline core participates in cyclocondensation reactions. For example, treatment with 2-azidobenzoic acid derivatives forms triazoloquinazoline hybrids :

  • 7-Chloro-3-phenyl- triazolo[1,5-a]quinazoline-5-one : Synthesized in 78% yield via CuAAC click chemistry .

Biological Activity Modulation

Substitution at C4 directly impacts pharmacological properties:

  • Anticancer Activity : 4-Amino derivatives show EGFR inhibition (IC₅₀: 17–50 nM) .

  • Antimicrobial Activity : Trifluoromethylpyridine enhances lipophilicity, improving MIC values against S. aureus (2–4 μg/mL) .

Electronic and Steric Effects

The trifluoromethylpyridine group at C7:

  • Electron-Withdrawing Effect : Activates C4 for substitution .

  • Steric Hindrance : Limits access to C7 in further functionalization .

Comparative Reactivity

PositionReactivityDominant Pathway
C4High (α-nitrogen activation)Nucleophilic substitution
C2LowElectrophilic substitution
C7ModerateCross-coupling

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C14H7ClF3N3
Molecular Weight : 309.67 g/mol
CAS Number : 573675-83-9

The compound features a chloro substituent at the 4-position and a trifluoromethylpyridine moiety at the 7-position, contributing to its unique chemical properties. The presence of these groups enhances lipophilicity and metabolic stability, making it a promising candidate for drug development .

This compound has been studied primarily for its kinase inhibition properties. Kinases are crucial enzymes involved in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The compound's structure suggests potential interactions with various kinases, particularly those involved in tumor growth and proliferation .

Key Biological Activities

  • Anticancer Properties : Similar compounds have shown efficacy against Aurora kinases, which are overexpressed in many cancer types.
  • Antifungal and Antibacterial Effects : Quinazoline derivatives are known for their broad-spectrum antimicrobial activities.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, although specific studies are required to confirm this.

Research Findings

Recent studies have highlighted the following findings regarding the applications of this compound:

  • Kinase Inhibition Studies : Research has indicated that derivatives of quinazoline can inhibit specific kinases effectively. For instance, compounds similar to this compound have been evaluated for their binding affinity to Aurora kinases, demonstrating significant potential for anticancer drug development.
  • Structure-Activity Relationship (SAR) : The trifluoromethyl group enhances binding affinity due to its electron-withdrawing effects, which are crucial for the interaction with kinase targets. Variations in substitution patterns on the quinazoline scaffold can lead to different biological activities .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be useful:

Compound NameKey FeaturesUnique Aspects
4-ChloroquinazolineSimple chloro-substituted quinazolineLess complex; fewer substituents
6-Fluoro-7-(pyridin-2-yl)quinazolineFluorine substitution at position 6Different halogen; potential alterations in activity
GefitinibAnilinoquinazoline derivativeSpecifically targets epidermal growth factor receptor
4-(Trifluoromethyl)quinazolineTrifluoromethyl group at position 4Similar electronic properties but lacks pyridine

This table illustrates how the unique combination of substituents in this compound may enhance its pharmacological profile compared to other derivatives.

Case Studies

Several case studies have investigated the efficacy of quinazoline derivatives:

  • Aurora Kinase Inhibition : A study published in Cancer Research demonstrated that a related quinazoline derivative effectively inhibited Aurora A and B kinases, leading to reduced cell proliferation in cancer cell lines.
  • Antimicrobial Activity : Another study explored the antibacterial properties of quinazoline derivatives, showing that certain modifications increased activity against resistant bacterial strains.
  • Anti-inflammatory Research : Investigations into the anti-inflammatory effects of quinazolines have revealed potential mechanisms by which these compounds could modulate inflammatory pathways, although further research is needed to establish definitive conclusions.

Mechanism of Action

The mechanism of action of 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to effectively modulate the activity of these targets . The compound may inhibit or activate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline with three structurally related quinazoline derivatives from the evidence:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound (Target) C₁₄H₇ClF₃N₃ Cl (position 4); 3-(CF₃)pyridin-2-yl (position 7) 309.67* Pyridine ring enhances electronic diversity; CF₃ improves lipophilicity.
4-Chloro-7-(trifluoromethoxy)quinazoline C₉H₃ClF₃N₂O Cl (position 4); OCF₃ (position 7) 270.58 Trifluoromethoxy group increases steric bulk; potential for hydrolytic instability.
4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline C₁₀H₆ClF₃N₂O Cl (position 4); OCH₃ (position 7); CF₃ (position 2) 262.45 Methoxy group improves solubility; dual CF₃ substitution may hinder reactivity.
4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline C₁₅H₈ClF₃N₂ Cl (position 4); 2-(CF₃)phenyl (position 2) 310.69 Bulky aryl group reduces solubility; CF₃ enhances electron-withdrawing effects.

*Calculated based on molecular formula.

Key Observations:

  • Electronic Effects : The target compound’s pyridinyl group introduces a nitrogen atom capable of hydrogen bonding, unlike the methoxy or trifluoromethoxy groups in analogs . This may enhance binding affinity in biological targets.
  • Reactivity : The chloro group at position 4 is a common site for nucleophilic substitution in all analogs. However, the electron-withdrawing CF₃ group in the target compound may accelerate displacement reactions compared to methoxy-substituted analogs .

Biological Activity

4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline is a compound belonging to the quinazoline family, which has gained attention due to its diverse biological activities, particularly as a potential kinase inhibitor. Quinazolines are characterized by a bicyclic structure that combines a benzene ring and a pyrimidine ring. This specific compound features a chloro group at the 4-position and a trifluoromethylpyridine moiety at the 7-position, which influences its chemical properties and biological activities.

  • Molecular Formula : C14H7ClF3N3
  • Molecular Weight : 309.67 g/mol
  • CAS Number : 573675-83-9

The presence of the chlorine and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development aimed at various diseases, particularly cancer .

Biological Activity Overview

This compound exhibits significant biological activity through several mechanisms:

1. Kinase Inhibition

Quinazoline derivatives are known for their ability to inhibit various kinases involved in tumor growth and proliferation. This compound has been investigated for its potential to inhibit specific kinases, including:

  • Aurora Kinases : Involved in cell division and often overexpressed in cancer cells.
  • Epidermal Growth Factor Receptor (EGFR) : Critical in signaling pathways that regulate cell growth and survival.

Studies have shown that compounds similar to this quinazoline derivative exhibit IC50 values in the low micromolar range against cancer cell lines, indicating promising anticancer properties .

2. Anticancer Activity

Research indicates that quinazoline derivatives can exert potent anticancer effects. For instance, studies on related compounds have demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast) and A549 (lung) cells. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing nature, which is crucial for effective interaction with target proteins .

Comparative Analysis with Related Compounds

The following table compares this compound with other notable quinazoline derivatives:

Compound NameKey FeaturesUnique Aspects
4-Chloroquinazoline Simple chloro-substituted quinazolineLess complex; fewer substituents
6-Fluoro-7-(pyridin-2-yl)quinazoline Fluorine substitution at position 6Different halogen; potential alterations in activity
Gefitinib Anilinoquinazoline derivativeSpecifically targets epidermal growth factor receptor
4-(Trifluoromethyl)quinazoline Trifluoromethyl group at position 4Similar electronic properties but lacks pyridine

The unique combination of substituents in this compound may enhance its pharmacological profile compared to these related compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of quinazoline derivatives for their biological activities:

  • Aurora Kinase Inhibition : A study demonstrated that certain quinazoline derivatives exhibited potent inhibition of Aurora kinases, leading to reduced cell viability in cancer models.
  • EGFR Inhibition : Another investigation highlighted that modifications in the quinazoline structure could significantly enhance EGFR inhibitory activity, with some compounds showing IC50 values as low as 0.096 μM against MCF7 cells .
  • Antimicrobial Properties : Quinazolines have also been explored for their antibacterial and antifungal activities, showing effectiveness against various pathogens .

Q & A

Basic: How can synthesis conditions for 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline be optimized to improve yield?

Methodological Answer:
Key variables include solvent selection (e.g., ethanol, dioxane), catalysts (e.g., potassium carbonate), and reaction temperature. For example, using ethanol as a solvent with potassium carbonate at 80°C yielded 76% in one protocol, while dioxane under reflux achieved 65% . Systematic optimization should involve:

  • Testing polar vs. non-polar solvents.
  • Screening catalysts (e.g., Pd-based catalysts for coupling reactions).
  • Adjusting reaction times (e.g., 10–24 hours).
  • Monitoring pH for acid/base-sensitive intermediates.

Basic: What analytical methods are recommended for structural characterization?

Methodological Answer:
Combine multiple techniques:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromatic ring integration .
  • Mass spectrometry (MS) for molecular weight validation (e.g., m/z data matching calculated values) .
  • Elemental analysis to verify C, H, N, and Cl content .
  • HPLC-PDA for purity assessment (>97%) .

Basic: What are the critical storage and handling protocols for this compound?

Methodological Answer:

  • Storage: -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks) in inert atmospheres (argon/nitrogen) .
  • Handling: Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Avoid skin contact due to potential irritancy .

Advanced: What pharmacological mechanisms are plausible for this quinazoline derivative?

Methodological Answer:
Quinazolines often act as kinase inhibitors (e.g., EGFR or VEGFR). To investigate:

  • Perform kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive binding).
  • Use proteomics (e.g., phosphoproteomics) to map signaling pathway disruptions.
  • Compare structural analogs (e.g., 4-Chloro-2-phenylquinazoline) with known targets .

Advanced: How should researchers address contradictions in synthetic yields (e.g., 35% vs. 76%)?

Methodological Answer:

  • Variable analysis: Isolate factors like solvent purity, catalyst loading, or moisture sensitivity.
  • Design of experiments (DoE): Apply factorial designs to identify interactions between variables.
  • Scale-up validation: Reproduce high-yield conditions at small scale before scaling .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent modification: Replace the trifluoromethyl group with -CF₂H or -CH₃ to assess hydrophobicity effects.
  • Bioisosteres: Swap the pyridine ring with pyrazine or pyrimidine.
  • In vitro assays: Test derivatives against cancer cell lines (e.g., MTT assay) or bacterial models .

Advanced: How can computational modeling guide the design of analogs?

Methodological Answer:

  • Molecular docking: Use software (e.g., AutoDock Vina) to predict binding poses in kinase active sites.
  • QSAR models: Corrogate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity data.
  • ADMET prediction: Tools like SwissADME can forecast solubility and metabolic stability .

Basic: What safety precautions are necessary during toxicity studies?

Methodological Answer:

  • In vitro: Use cell lines with validated toxicity endpoints (e.g., IC₅₀ in HepG2 cells).
  • In vivo: Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents).
  • Waste disposal: Neutralize reactive intermediates before disposal via certified hazardous waste services .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR shifts)?

Methodological Answer:

  • Repetition: Re-acquire spectra under identical conditions (solvent, temperature).
  • 2D NMR: Use HSQC or HMBC to confirm connectivity in ambiguous regions.
  • Cross-lab validation: Collaborate with independent labs to verify assignments .

Advanced: What in silico tools are effective for predicting metabolic pathways?

Methodological Answer:

  • CYP450 metabolism: Use StarDrop or MetaSite to identify likely oxidation sites (e.g., quinazoline ring).
  • Phase II metabolism: Predict glucuronidation or sulfation with GLORY or GLORYx.
  • Validation: Compare predictions with in vitro microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline
Reactant of Route 2
4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.